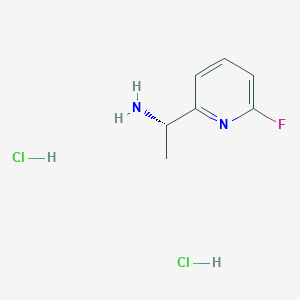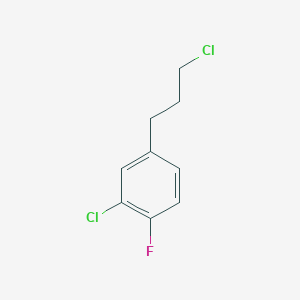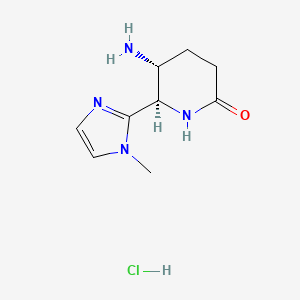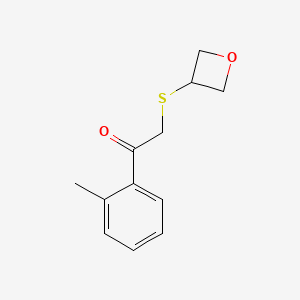
3-((4-Fluorophenyl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluorophenyl)thio)propanal is an organic compound with the molecular formula C9H9FOS. It is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a propanal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)thio)propanal typically involves the reaction of 4-fluorothiophenol with an appropriate aldehyde under controlled conditions. One common method is the condensation reaction, where 4-fluorothiophenol reacts with propanal in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Fluorophenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-((4-Fluorophenyl)thio)propanoic acid.
Reduction: 3-((4-Fluorophenyl)thio)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-((4-Fluorophenyl)thio)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-Fluorophenyl)thio)propanal involves its interaction with specific molecular targets. The thioether linkage and the fluorophenyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Chlorophenyl)thio)propanal: Similar structure but with a chlorine atom instead of fluorine.
3-((4-Bromophenyl)thio)propanal: Similar structure but with a bromine atom instead of fluorine.
3-((4-Methylphenyl)thio)propanal: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-((4-Fluorophenyl)thio)propanal is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
Clé InChI |
FERZLRRBIZLLMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


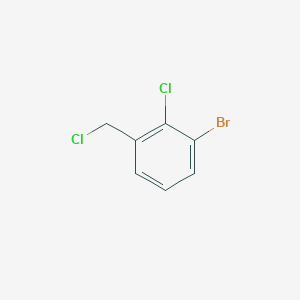
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
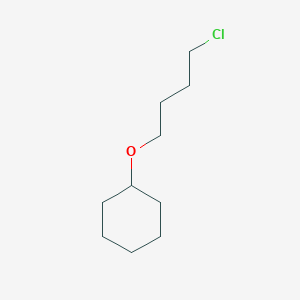


![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
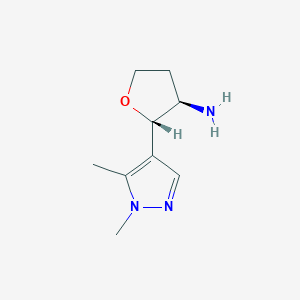
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)

